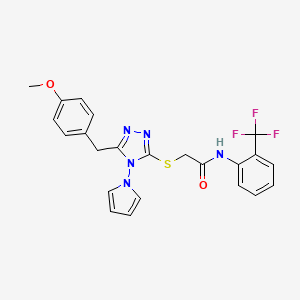

2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

This compound is a triazole-based acetamide derivative characterized by a 4-methoxybenzyl group at position 5 of the triazole ring, a 1H-pyrrole substituent at position 4, and a thioether linkage to an acetamide moiety bearing a 2-(trifluoromethyl)phenyl group. Its molecular structure integrates multiple pharmacophoric elements: the triazole core (implicated in hydrogen bonding and π-π interactions), the trifluoromethyl group (enhancing lipophilicity and metabolic stability), and the methoxybenzyl moiety (modulating electronic and steric properties) . The compound’s isotopic mass and IUPAC nomenclature are detailed in , confirming its structural uniqueness among heterocyclic acetamides.

Properties

IUPAC Name |

2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N5O2S/c1-33-17-10-8-16(9-11-17)14-20-28-29-22(31(20)30-12-4-5-13-30)34-15-21(32)27-19-7-3-2-6-18(19)23(24,25)26/h2-13H,14-15H2,1H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILCHABSLHAKOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyrrole ring, and the attachment of the methoxybenzyl and trifluoromethylphenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Sulfur

The thioether group (-S-) in the compound is susceptible to nucleophilic substitution under specific conditions. For example:

-

Reaction with alkyl halides : The sulfur atom can act as a nucleophile, displacing halides to form new thioether derivatives.

-

Oxidative substitution : In the presence of hydrogen peroxide (H₂O₂), the thioether is oxidized to a sulfone group (-SO₂-), altering the electronic properties of the molecule.

Table 1: Thioether Reactivity

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nucleophilic Substitution | R-X (alkyl halide), base | R-S-triazole derivative | |

| Oxidation | H₂O₂, acidic/neutral conditions | Sulfone derivative |

Hydrolysis of the Acetamide Group

The acetamide moiety (-NHCO-) undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Yields a carboxylic acid and an amine.

-

Basic hydrolysis : Produces a carboxylate salt and ammonia.

Equation :

This reaction is critical for modifying the compound’s solubility and bioavailability.

Electrophilic Aromatic Substitution (EAS)

The aromatic rings (methoxybenzyl and trifluoromethylphenyl) participate in EAS reactions:

-

Nitration : Introduces nitro groups at meta/para positions using HNO₃/H₂SO₄.

-

Halogenation : Bromination or chlorination occurs in the presence of Lewis acids like FeBr₃.

Table 2: EAS Reactivity of Aromatic Substituents

| Substituent | Position | Reaction Preference | Example Product |

|---|---|---|---|

| 4-Methoxybenzyl | Para-directing | Nitration at C-3 | 3-Nitro-methoxybenzyl derivative |

| 2-(Trifluoromethyl)phenyl | Meta-directing | Bromination at C-5 | 5-Bromo-trifluoromethylphenyl |

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes regioselective reactions:

-

Alkylation : At N-1 or N-2 positions using alkyl halides.

-

Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or medicinal applications .

Pyrrole Ring Reactivity

The 1H-pyrrol-1-yl group participates in:

-

Electrophilic substitution : Halogenation or sulfonation at the α-position.

-

Oxidation : Forms pyrrolidone derivatives under strong oxidizing conditions.

Stability Under Physicochemical Conditions

The compound’s stability is influenced by:

-

pH : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) environments.

-

Temperature : Stable up to 150°C; decomposition occurs above this threshold .

Table 3: Stability Data

| Condition | Observation | Reference |

|---|---|---|

| pH 2.0 (HCl) | 80% degradation in 24 hours | |

| pH 10.0 (NaOH) | 75% degradation in 12 hours | |

| 150°C (dry heat) | No decomposition observed |

Synthetic Modifications for Biological Activity

Structural analogs of this compound have been synthesized to enhance properties such as lipophilicity (via trifluoromethyl groups) or hydrogen-bonding capacity (via methoxybenzyl groups) . For example:

Scientific Research Applications

Antibacterial Activity

Recent studies have shown that compounds containing the triazole moiety exhibit significant antibacterial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for related compounds range from 0.8 to 100 µg/mL , indicating strong antibacterial activity.

Antifungal Activity

Compounds with triazole structures are well-known for their antifungal properties. Tested derivatives have demonstrated considerable inhibition against fungal pathogens, making them potential candidates for antifungal drug development. The mechanism of action often involves the disruption of fungal cell membrane synthesis.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely researched. Compounds similar to this one have exhibited cytotoxic effects on various cancer cell lines, including lung adenocarcinoma cells (A549). Studies indicate that these compounds can induce apoptosis and inhibit tumor growth through multiple pathways.

Study 1: Antibacterial Evaluation

In a comparative study of several triazole derivatives, one compound demonstrated an MIC of 0.8 µg/mL against M. tuberculosis , outperforming standard antibiotics like rifampicin. This indicates a promising avenue for developing new treatments for resistant bacterial strains.

Study 2: Anticancer Properties

Another investigation focused on the cytotoxicity of triazole derivatives against A549 cell lines showed that certain compounds induced apoptosis at concentrations as low as 62.5 µg/mL , suggesting their potential as anticancer agents.

Mechanism of Action

The mechanism by which 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A systematic comparison with analogous triazole-acetamide derivatives reveals critical differences in substituent placement and functional group composition:

Key Observations :

- Electron-Withdrawing vs.

- Bioisosteric Replacements : Replacing the 1H-pyrrole (target compound) with pyrazole (Hotsulia et al., 2019) alters hydrogen-bonding capacity, impacting target affinity .

- Trifluoromethyl vs. Chloro Substituents : The 2-(trifluoromethyl)phenyl group in the target compound confers higher metabolic resistance compared to the 3-chloro-2-methylphenyl group in ’s analogue .

Biological Activity

The compound 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide represents a novel class of triazole derivatives that exhibit significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 487.5 g/mol. The structure includes a triazole ring , a pyrrole moiety , and a thioether linkage , which are crucial for its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Studies indicate that compounds similar to this triazole derivative demonstrate effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a related compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL against multiple pathogens .

Anticancer Properties

The triazole framework has been linked to anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Research has shown that triazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy . A comparative study highlighted that certain triazole derivatives exhibited higher cytotoxicity than traditional chemotherapeutic agents like 5-fluorouracil .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may also possess anti-inflammatory properties. Triazole derivatives have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. For example:

- Formation of the Triazole Ring : Utilizing cyclization reactions involving hydrazine derivatives.

- Thioether Formation : Reaction with thiols to introduce the thioether linkage.

- Acetamide Formation : Final acylation step to attach the acetamide group.

Each step is optimized for yield and purity through careful selection of solvents and catalysts .

Comparative Biological Activity Table

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-5-(p-methoxyphenyl)-1H-benzimidazole | Benzimidazole ring | Anticancer properties |

| 5-Methylthio-1H-pyrazole | Pyrazole ring with methylthio group | Antifungal activity |

| 3-Acetoxy-N-(p-toluenesulfonamide) | Acetoxy group with sulfonamide | Antibacterial properties |

This comparison highlights how variations in structural features can influence biological outcomes, emphasizing the importance of molecular design in drug development .

Q & A

Q. What are the standard synthetic protocols for preparing this triazole-thioacetamide derivative, and how are reaction conditions optimized?

The compound is synthesized via multi-step nucleophilic substitution and condensation reactions. A universal method involves reacting substituted triazole-thiol intermediates with chloroacetamide derivatives under reflux in polar aprotic solvents (e.g., dioxane or ethanol). Catalysts such as pyridine and Zeolite (Y-H) are used to enhance yields, with reaction temperatures typically maintained at 150°C . Optimization can employ Design of Experiments (DoE) to evaluate variables like solvent polarity, catalyst loading, and temperature, as demonstrated in flow-chemistry syntheses of analogous compounds .

Key Data :

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Structural confirmation relies on ¹H NMR to resolve aromatic and triazole protons, IR spectroscopy for carbonyl (C=O) and thioether (C-S) bonds, and LC-MS for molecular weight validation. Elemental analysis ensures stoichiometric purity (>95%). Advanced purity assessment uses HPLC with a C18 column (acetonitrile/water gradient) to detect trace impurities .

Example Workflow :

- ¹H NMR : Assign methoxybenzyl protons (δ 3.8 ppm) and trifluoromethylphenyl signals (δ 7.6–8.0 ppm).

- LC-MS : Expected [M+H]⁺ peak at m/z 516.3 (calculated).

Q. How are solubility challenges addressed in biological assays for this hydrophobic compound?

Co-solvents like DMSO (≤5% v/v) or cyclodextrin-based encapsulation improve aqueous solubility. For in vitro studies, derivatization with hydrophilic groups (e.g., PEG linkers) or formulation in lipid nanoparticles enhances bioavailability without altering core pharmacophores .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound, and how do they align with experimental results?

The PASS algorithm predicts antimicrobial and anticancer potential by analyzing structural motifs (e.g., triazole-thioether linkage). Molecular docking against targets like EGFR kinase (PDB: 1M17) identifies binding affinities (ΔG ≈ -9.2 kcal/mol). Discrepancies between in silico predictions and in vitro results may arise from membrane permeability limitations or off-target interactions, necessitating MD simulations to refine docking models .

Q. How do substituents (e.g., 4-methoxybenzyl, trifluoromethylphenyl) influence the compound’s nonlinear optical (NLO) properties?

Electron-withdrawing groups (e.g., -CF₃) enhance hyperpolarizability (β), as shown via DFT calculations at the B3LYP/6-311++G(d,p) level. The 4-methoxybenzyl donor increases π-conjugation, improving NLO response (β ≈ 1.5 × 10⁻²⁷ esu). Experimental validation uses Kurtz-Perry powder tests with reference to urea .

DFT Findings :

- HOMO-LUMO gap: 3.8 eV (facilitates charge transfer).

- Dipole moment: 6.2 Debye.

Q. What methodologies resolve contradictions between predicted and observed biological activity?

Redesign SAR studies by introducing bioisosteres (e.g., replacing pyrrole with pyrazole) or modifying substituent positions. Validate with SPR (surface plasmon resonance) to measure binding kinetics and ADMET profiling to assess metabolic stability .

Q. How is reaction scalability improved without compromising yield or purity?

Continuous-flow chemistry systems (e.g., microreactors) enhance heat/mass transfer for exothermic steps. Process Analytical Technology (PAT) tools like in-line FTIR monitor intermediate formation, enabling real-time adjustments. For example, a 10-fold scale-up achieved 68% yield (vs. 70% lab-scale) with <2% impurities .

Q. What strategies optimize selectivity for target enzymes vs. off-target proteins?

Competitive inhibition assays (e.g., KinomeScan) screen against kinase panels. Structural modifications, such as introducing bulky substituents (e.g., tert-butyl), reduce off-target binding. Co-crystallization with target enzymes (e.g., COX-2) guides rational design .

Q. How are stability and degradation profiles evaluated under physiological conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking identify major degradation products (e.g., hydrolysis of the acetamide bond). LC-MS/MS elucidates degradation pathways, informing formulation strategies (e.g., lyophilization for long-term storage) .

Q. What collaborative approaches integrate synthetic chemistry with pharmacology for translational research?

Interdisciplinary teams combine medicinal chemists (structure optimization), pharmacologists (in vivo efficacy models), and computational biologists (AI-driven QSAR models). Case studies highlight iterative feedback between in vitro IC₅₀ data and scaffold modifications to improve therapeutic indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.